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Compound of Interest

Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027

An In-depth Technical Guide to 2,4-Dichloro-6-fluorobenzaldehyde: Structure, Properties,
and Synthetic Utility

Abstract

2,4-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest
to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique
trifunctional substitution pattern on the benzene ring—featuring a reactive aldehyde group and
a specific arrangement of chloro and fluoro substituents—renders it a highly valuable and
versatile synthetic intermediate. The electron-withdrawing nature of the halogen atoms
modulates the reactivity of both the aldehyde carbonyl and the aromatic ring, providing a
scaffold for the construction of complex, high-value molecules. This technical guide offers a
comprehensive examination of its molecular structure, physicochemical properties, and
spectroscopic characteristics. Furthermore, it presents a detailed, field-proven synthetic
protocol and discusses its potential applications in modern drug discovery and development,
providing researchers and scientists with the foundational knowledge required to leverage this
compound in advanced chemical synthesis.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical entity are critical for its application in quantitative
synthesis and analysis. 2,4-Dichloro-6-fluorobenzaldehyde is identified by a precise set of
molecular and physical parameters that dictate its behavior in chemical systems.
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The molecular structure is defined by a benzaldehyde core substituted at the C2 and C4
positions with chlorine atoms and at the C6 position with a fluorine atom. This ortho-fluorine
substitution, adjacent to the aldehyde, creates significant steric and electronic effects that
influence the conformation and reactivity of the carbonyl group.

Caption: Molecular structure of 2,4-Dichloro-6-fluorobenzaldehyde.

The key physicochemical and identifying properties are summarized in the table below. This
data is essential for stoichiometric calculations, safety assessments, and analytical method
development.

Property Value Reference
IUPAC Name 2,4-Dichloro-6- N/A
fluorobenzaldehyde
CAS Number 681435-09-6 [1][21[3]
Molecular Formula C7Hs3CI2FO [1112][3]
Molecular Weight 193.00 g/mol [1][3]
Density 1.5+0.1 g/cm3 [1]
Boiling Point 235.1 £ 35.0 °C at 760 mmHg [1]
Flash Point 96.0 £ 25.9 °C [1]
LogP (octanol/water) 2.18 [1]
SMILES C1=C(C=C(C(=C1F)C=0)CI)CI [2][3]

Structural Elucidation and Predicted Spectroscopic
Profile

While comprehensive, peer-reviewed experimental spectra for 2,4-dichloro-6-
fluorobenzaldehyde are not widely published, its structure allows for a robust prediction of its
spectroscopic signatures based on fundamental principles and data from analogous
compounds. This predictive analysis is a crucial tool for reaction monitoring and quality control
in a research setting.
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e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly
informative. The aldehydic proton (-CHO) should appear as a singlet significantly downfield,
typically in the & 9.8-10.5 ppm range, due to the deshielding effect of the carbonyl group.
The two aromatic protons will appear as doublets due to mutual coupling. The proton at the
C5 position, being flanked by two chlorine atoms, would likely resonate further downfield
than the proton at the C3 position.

e 13C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The aldehydic
carbon (C=0) is the most deshielded, expected around & 185-195 ppm. The aromatic
carbons directly bonded to the electronegative halogens (C2, C4, C6) will exhibit
characteristic shifts and C-F coupling, with the carbon bearing the fluorine (C6) showing a
large one-bond coupling constant (*JCF).

e Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint for the
functional groups present. Key vibrational bands predicted for this molecule include a strong,
sharp C=0 stretching band for the aldehyde at approximately 1700-1720 cm~1. Other
characteristic peaks would include aromatic C=C stretching vibrations in the 1450-1600
cm~1 region, C-Cl stretching in the 600—800 cm~* range, and a C-F stretching band around
1200-1250 cm~1.

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry would reveal a distinct
molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern
for the molecular ion (M*) will be characteristic, with peaks at m/z 192 (3>Cl2), 194 (3>CIF’Cl),
and 196 (3’Cl2) in an approximate ratio of 9:6:1. Key fragmentation pathways would likely
involve the loss of a hydrogen radical ([M-H]*), the loss of the formyl group ([M-CHO]*), or
the loss of a chlorine atom.

Synthesis and Reaction Chemistry

The synthesis of substituted benzaldehydes often relies on robust and scalable methodologies.
For 2,4-dichloro-6-fluorobenzaldehyde, a highly effective approach involves the formylation
of a Grignard or organolithium reagent, a standard and reliable method for C-C bond formation
on an aromatic ring.

Proposed Synthetic Pathway
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The proposed synthesis begins with 1-bromo-2,4-dichloro-6-fluorobenzene as a readily
accessible starting material. A halogen-metal exchange reaction is used to generate the
corresponding Grignard reagent, which is then quenched with an electrophilic formylating agent
like N,N-dimethylformamide (DMF) to yield the target aldehyde after acidic workup. This
pathway is chosen for its high efficiency and functional group tolerance.

Grignard Formation -

Grignard Reagent 1. N,N-Dimethylformamide (DMF)
(2,4-Dichloro-6-fluorophenyl)magnesium bromide 2. H3O* (Acidic Workup)

Formylation & Hydrolysis | - .

1-Bromo-2,4-dichloro-6-fluorobenzene

2,4-Dichloro-6-fluorobenzaldehyde

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,4-Dichloro-6-fluorobenzaldehyde.

Protocol 3.1.1: Representative Synthesis via Grighard
Formylation

This protocol describes a self-validating system for the synthesis of the title compound. Each
step includes justifications rooted in established organic chemistry principles.

Materials:
e 1-Bromo-2,4-dichloro-6-fluorobenzene
e Magnesium turnings

e Anhydrous tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF), anhydrous
lodine (crystal, as initiator)

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSOQOa)
Diethyl ether

Procedure:

e Apparatus Preparation: A three-necked, flame-dried round-bottom flask equipped with a
reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is
maintained under a positive pressure of dry nitrogen throughout the reaction. Rationale: This
ensures strictly anhydrous conditions, which are critical for the formation and stability of the
Grignard reagent.

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A
small crystal of iodine is added. A solution of 1-bromo-2,4-dichloro-6-fluorobenzene (1.0
equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion
of this solution is added to the magnesium. The reaction is initiated, as evidenced by heat
evolution and the disappearance of the iodine color. The remaining solution is then added
dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is
heated at reflux for 1 hour to ensure complete formation of the Grignard reagent. Rationale:
lodine acts as an initiator by exposing a fresh, reactive magnesium surface. The controlled
addition and subsequent heating drive the reaction to completion.

Formylation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous DMF (1.5
equivalents) is added dropwise via syringe, keeping the internal temperature below 10 °C.
After the addition, the mixture is stirred at room temperature for 2 hours. Rationale: The
reaction is highly exothermic. Low-temperature addition of DMF controls the reaction rate
and prevents side reactions. DMF serves as the electrophilic source of the formyl group.
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e Aqueous Workup: The reaction is carefully quenched by slowly pouring it into a beaker of 1
M HCI at 0 °C with vigorous stirring. The resulting mixture is transferred to a separatory
funnel. Rationale: The acidic workup hydrolyzes the intermediate adduct to form the
aldehyde and dissolves the magnesium salts.

o Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The
combined organic layers are washed sequentially with saturated sodium bicarbonate
solution, water, and brine. The organic layer is then dried over anhydrous MgSOa, filtered,
and the solvent is removed under reduced pressure to yield the crude product. Rationale:
The washing steps remove any remaining acid and water-soluble impurities. Drying removes
residual water before solvent evaporation.

» Final Purification: The crude aldehyde is purified by flash column chromatography on silica
gel or by vacuum distillation to afford the final product.

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone intermediates in pharmaceutical synthesis.[4] The
specific substitution pattern of 2,4-dichloro-6-fluorobenzaldehyde makes it a particularly
valuable building block for several reasons:

» Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing
a wide range of heterocyclic systems, which are prevalent in modern pharmaceuticals.
Reactions such as condensations with amines, hydrazines, or active methylene compounds
can lead to the formation of imines, hydrazones, quinolines, and other complex ring systems.

» Modulation of Pharmacokinetic Properties: The inclusion of fluorine and chlorine atoms
significantly impacts the molecule's electronic properties and lipophilicity.[5] Fluorine, in
particular, is often incorporated into drug candidates to enhance metabolic stability by
blocking sites of oxidative metabolism, or to increase binding affinity to target proteins
through favorable electrostatic interactions.[6]

e Precursor to Biologically Active Molecules: As an analogue of other dihalobenzaldehydes
used in drug synthesis, this compound is a logical precursor for novel antibiotics, kinase
inhibitors, and anti-inflammatory agents.[7][8] For instance, the core structure is related to
intermediates used in the synthesis of penicillinase-resistant antibiotics.[7] Its unique
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electronic and steric profile can be exploited by medicinal chemists to fine-tune the activity
and selectivity of new drug candidates.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory when
handling 2,4-dichloro-6-fluorobenzaldehyde.

Hazard Class GHS Hazard Statement

Acute Toxicity H302: Harmful if swallowed.

H332: Harmful if inhaled.

Skin Corrosion/Irritation H315: Causes skin irritation.
Eye Damage/Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

(Data sourced from Achmem)[2]
Handling Recommendations:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

o Store in a cool, dry, well-ventilated area away from incompatible materials such as strong
oxidizing agents and strong bases.

Conclusion

2,4-Dichloro-6-fluorobenzaldehyde stands out as a synthetic intermediate with significant
potential. Its molecular structure, characterized by a reactive aldehyde and a distinct
halogenation pattern, provides a robust platform for the synthesis of advanced molecular
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architectures. The principles of its synthesis are well-established, allowing for its reliable
preparation in a laboratory setting. For researchers in drug discovery and materials science,
this compound offers a valuable opportunity to develop novel molecules with tailored electronic,
steric, and pharmacokinetic properties, underscoring its importance as a key building block in
modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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